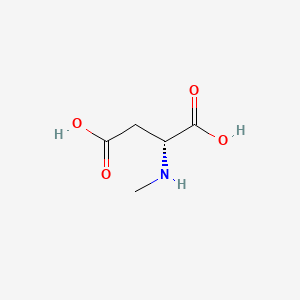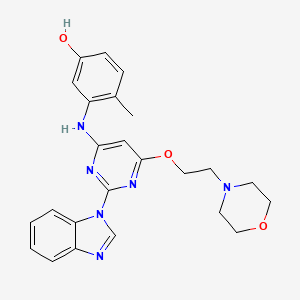
Lenperone
Übersicht
Beschreibung
Lenperon, auch bekannt unter seinem Handelsnamen Elanone-V, ist ein typisches Antipsychotikum aus der chemischen Klasse der Butyrophenone. Es wurde erstmals 1974 als Antiemetikum beschrieben und später 1975 zur Behandlung akuter Schizophrenie eingesetzt . Lenperon wurde von der FDA nicht für den menschlichen Gebrauch in den Vereinigten Staaten zugelassen, wurde aber in der Veterinärmedizin zur Sedierung eingesetzt .
Vorbereitungsmethoden
Die Synthese von Lenperon umfasst die Alkylierung zwischen 2-(3-Chlorpropyl)-2-(4-Fluorphenyl)-1,3-dioxolan und 4-(4-Fluorbenzoyl)piperidin. Die Reaktion ergibt 2-(p-Fluorphenyl)-2-{3-[4-(p-Fluorbenzoyl)piperidino]propyl}-1,3-dioxolan, das dann entschützt wird, um die Synthese von Lenperon abzuschließen . Industrielle Produktionsmethoden beinhalten in der Regel ähnliche Synthesewege, die eine hohe Reinheit und Ausbeute gewährleisten.
Analyse Chemischer Reaktionen
Lenperon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Lenperon kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können Lenperon in seine reduzierten Formen umwandeln.
Substitution: Lenperon kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Fluorbenzoyl- und Piperidingruppen.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Lenperon wird häufig in der wissenschaftlichen Forschung verwendet, insbesondere bei der Untersuchung biochemischer Pfade und Rezeptorinteraktionen. Forscher untersuchen die Interaktionen von Lenperon mit verschiedenen Neurotransmitterrezeptoren, um Einblicke in die Regulation dieser Systeme zu gewinnen. Seine Auswirkungen auf Signaltransduktionsmechanismen, darunter diejenigen, die durch G-Protein-gekoppelte Rezeptoren oder Ionenkanäle vermittelt werden, stehen ebenfalls im Mittelpunkt der Forschung . Darüber hinaus wurde Lenperon in der veterinärmedizinischen Forschung verwendet, um seine Auswirkungen auf den gastroösophagealen Sphinkterdruck bei Hunden zu untersuchen .
Wirkmechanismus
Lenperon entfaltet seine Wirkung hauptsächlich durch Antagonismus von Dopamin-D2-Rezeptoren und Serotonin-5-HT2A-Rezeptoren. Durch die Blockierung dieser Rezeptoren trägt Lenperon zur Linderung der Symptome von Schizophrenie und anderen psychotischen Störungen bei. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören die dopaminergen und serotonergen Systeme, die eine entscheidende Rolle bei der Stimmungsregulation und kognitiven Funktionen spielen .
Wirkmechanismus
Lenperone exerts its effects primarily through antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors. By blocking these receptors, this compound helps alleviate symptoms of schizophrenia and other psychotic disorders. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in mood regulation and cognitive functions .
Vergleich Mit ähnlichen Verbindungen
Lenperon ist chemisch mit anderen Butyrophenon-Antipsychotika wie Declenperon und Milenperon verwandt . Im Vergleich zu diesen Verbindungen besitzt Lenperon einzigartige Eigenschaften, darunter sein spezifisches Rezeptorbindungsprofil und seine pharmakokinetischen Eigenschaften. Weitere ähnliche Verbindungen sind:
- Altanserin
- Ketanserin
- Setoperon
- Lidanserin
Diese Verbindungen weisen strukturelle Ähnlichkeiten mit Lenperon auf, unterscheiden sich jedoch in ihren spezifischen pharmakologischen Wirkungen und klinischen Anwendungen .
Eigenschaften
IUPAC Name |
4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIBOXFOUGQLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24677-86-9 (hydrochloride) | |
| Record name | Lenperone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046120 | |
| Record name | Lenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24678-13-5 | |
| Record name | Lenperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24678-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lenperone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lenperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LENPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13P4GX22ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;(Z)-but-2-enedioic acid](/img/structure/B1674647.png)




![[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674655.png)




![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;hydrate](/img/structure/B1674666.png)
